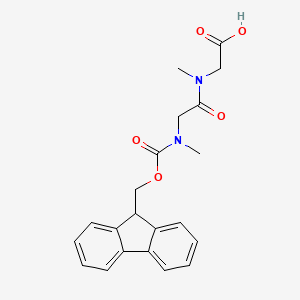

Fmoc-Sar-Sar

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Fmoc-Sar-Sar” is used as a building-block in solid-phase peptide synthesis for bis-Sarcosine fragment introduction and for poly-Sarcosine synthesis .

Synthesis Analysis

The synthesis of “Fmoc-Sar-Sar” involves several steps. Chemoenzymatic approaches have been used for the synthesis of bioactive natural products . An orthogonal deprotection strategy of Fmoc provides improved synthesis of sensitive peptides . Large-scale syntheses of Fmoc-protected non-proteogenic amino acids have also been reported .

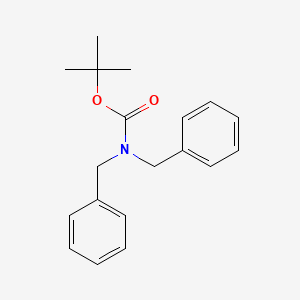

Molecular Structure Analysis

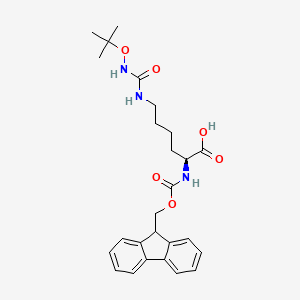

The molecular formula of “Fmoc-Sar-Sar” is C21H22N2O5 . Its molecular weight is 382.4 g/mol . The InChI string and Canonical SMILES are also provided for further structural analysis .

Chemical Reactions Analysis

The chemical reactions involving “Fmoc-Sar-Sar” include ester hydrolysis . The Fmoc protecting group has been used in the synthesis of complex peptides that contain highly reactive electrophiles .

Physical And Chemical Properties Analysis

“Fmoc-Sar-Sar” appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .

Applications De Recherche Scientifique

Peptide Synthesis

“Fmoc-Sar-Sar” is used as a building block in solid-phase peptide synthesis . This process is crucial in the production of peptides, which are compounds consisting of two or more amino acids linked in a chain.

“Fmoc-Sar-Sar” is used for the introduction of bis-Sarcosine fragments . Sarcosine, also known as N-methylglycine, is an intermediate and byproduct in glycine synthesis and degradation. It plays a role in various biological processes.

Poly-Sarcosine Synthesis

“Fmoc-Sar-Sar” is also used in the synthesis of poly-Sarcosine . Poly-Sarcosine is a type of polypeptide that has potential applications in drug delivery systems.

Development of Drug-Linker Platforms

Research has been conducted on Exatecan Antibody Drug Conjugates based on a Hydrophilic Polysarcosine Drug-Linker Platform . “Fmoc-Sar-Sar” could potentially be used in the development of such platforms.

Safety and Hazards

Orientations Futures

The future directions of “Fmoc-Sar-Sar” research could involve the preparation of a bionic hydrogel stabilized with a physiologically occurring, bifunctional biomolecule, L-lysine, co-assembled with other amino acids or peptides . This could potentially support the repair of injuries or the age-related impaired structures or functions of living tissues .

Mécanisme D'action

- Fmoc-Sar-Sar is a compound commonly used in solid-phase peptide synthesis (SPPS) as a protecting group for amines .

- Fmoc-Sar-Sar is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .

Target of Action

Mode of Action

Pharmacokinetics

Propriétés

IUPAC Name |

2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]-methylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-22(12-20(25)26)19(24)11-23(2)21(27)28-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBCNFQALQXGTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Sar-Sar | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)

![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)

![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)

![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)

![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)

![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)